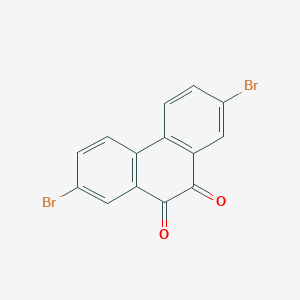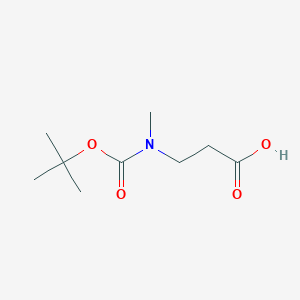
Methyl 3,4-dihydro-2H-pyran-4-carboxylate
Vue d'ensemble
Description
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is a chemical compound that has attracted considerable interest due to its structural similarity to cyclohexene . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” involves several steps. One method involves the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction was successfully utilized to synthesize 3,4-dihydro-2H-pyrans .Molecular Structure Analysis
The molecular structure of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is complex and involves several atoms. The molecular formula is C7H9O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is involved in several chemical reactions. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .Physical And Chemical Properties Analysis
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” has several physical and chemical properties. It has a molecular weight of 141.145 Da . It is a liquid with a refractive index of 1.440 . It has a boiling point of 86°C and a melting point of -70°C .Applications De Recherche Scientifique
Prostaglandin E2 Delivery : A novel crystalline-rubbery hydrogel using derivatives of Methyl 3,4-dihydro-2H-pyran-4-carboxylate shows promising potential as a delivery system for prostaglandin E2, suggesting applications in therapeutic or biomedical fields (Graham, Mcneill, & Rashid, 1985).
Cinchona-Modified Palladium Catalyst : Enantioselective hydrogenation of related compounds using a cinchona-modified palladium catalyst leads to asymmetric synthesis, which has implications in chemical synthesis and possibly in the creation of attractants for pests like cockroaches (Szőri, Szőllősi, & Bartók, 2008).
Antitumor Agent : Poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) derivatives demonstrate potential as a strong antitumor agent, indicating applications in medicine and pharmacology (Han et al., 1990).
Synthesis of Methyl 4,5-Dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates : This compound can be synthesized from 1-oxo-1,2,3,4-tetrahydrocarbazoles using intermediates, indicating its role in the development of various chemical structures and potential pharmaceutical applications (Martin & Prasad, 2006).
Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis method using functional ionic liquids provides high yields and purity for related compounds, indicating a more efficient production method in chemical synthesis (Yi, Peng, & Song, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJBHKGIAEZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



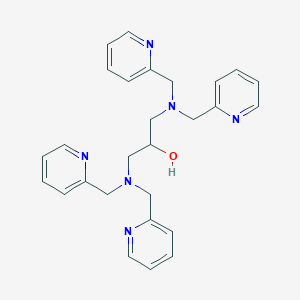
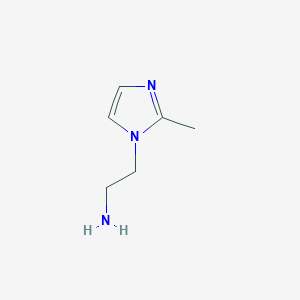
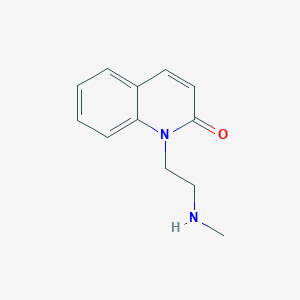

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)

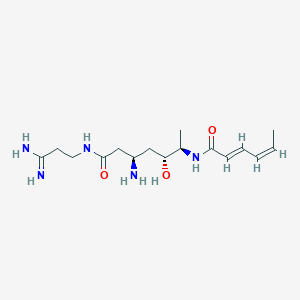
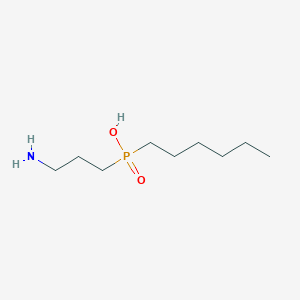


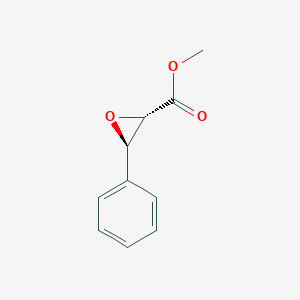
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
